(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected
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Overview
Description
“(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected” is a chemical compound that has a BOC-protected amine group . The BOC group, or tert-butyl carbamate, is a commonly used protective group for amines . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of BOC-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolo[2,3-b]pyridine core with a BOC-protected amine group . The BOC group provides stability and allows for selective reactions to occur at other parts of the molecule .Chemical Reactions Analysis
The BOC group is stable towards most nucleophiles and bases . Therefore, it can remain intact during various chemical reactions while other parts of the molecule undergo transformations . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Scientific Research Applications
- The N-tert-butyloxycarbonyl (N-Boc) group is commonly used for amino group protection in organic synthesis. Researchers have developed mild methods for the selective removal of N-Boc groups using oxalyl chloride in methanol. This procedure allows deprotection of a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds, under room temperature conditions with yields up to 90% . The compound you mentioned could be useful in this context.
- The compound FC1, which is a novel dual inhibitor of IDO1 (indoleamine 2,3-dioxygenase 1) and DNA Pol gamma, has been studied. The mild N-Boc deprotection method using oxalyl chloride was successfully applied to FC1. This compound’s unique properties may contribute to the development of new therapeutic agents .
- Pyridine N-oxides, including derivatives of the compound you mentioned, have been investigated as halogen bonding adsorbents for iodine capture in water. These compounds play a role in environmental remediation and could be relevant for water purification applications .
Selective Deprotection of N-Boc Group
Medicinal Chemistry
Halogen Bonding Adsorbents
Future Directions
Mechanism of Action
Target of Action
The n-boc group is commonly used in organic synthesis to protect amines
Mode of Action
The compound contains an N-BOC protecting group, which protects amines as less reactive carbamates in organic synthesis . The N-BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The compound likely interacts with its targets by releasing the protected amine group, which can then participate in further biochemical reactions.
Pharmacokinetics
The presence of the n-boc group, which can be removed under acidic conditions , may influence the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the N-BOC group is stable towards most nucleophiles and bases, but can be removed under acidic conditions . Therefore, the compound’s action may be influenced by the acidity of its environment.
properties
IUPAC Name |
tert-butyl (2R)-4-iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-8-7-9-10(14)5-6-15-11(9)16(8)12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTRGABAZMACSR-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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